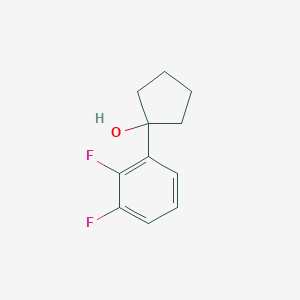

1-(2,3-Difluorophenyl)cyclopentanol

Descripción

1-(2,3-Difluorophenyl)cyclopentanol is a fluorinated cyclopentanol derivative characterized by a cyclopentane ring substituted with a hydroxyl (-OH) group and a 2,3-difluorophenyl moiety. For instance, it has been utilized in the preparation of pyrrolo-pyridazine derivatives, as demonstrated in a 2024 European patent application where it was synthesized via multi-step reactions involving 2,3-difluorobenzaldehyde and subsequent coupling with bromo-iodoaniline derivatives .

Propiedades

Fórmula molecular |

C11H12F2O |

|---|---|

Peso molecular |

198.21 g/mol |

Nombre IUPAC |

1-(2,3-difluorophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H12F2O/c12-9-5-3-4-8(10(9)13)11(14)6-1-2-7-11/h3-5,14H,1-2,6-7H2 |

Clave InChI |

FSHDFFLGYOMEAM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)(C2=C(C(=CC=C2)F)F)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)cyclopentanol can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzene with cyclopentanone in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of 1-(2,3-Difluorophenyl)cyclopentanol often involves large-scale synthesis using optimized reaction conditions. This includes the use of catalysts to enhance reaction rates and improve overall efficiency. The process may also involve purification steps such as distillation or recrystallization to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Difluorophenyl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Introduction of halogen or nitro groups.

Aplicaciones Científicas De Investigación

1-(2,3-Difluorophenyl)cyclopentanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Difluorophenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Table 1: Structural and Functional Comparison of Fluorinated Cyclic Compounds

Key Observations:

Substituent Position Effects: The 2,3-difluorophenyl substitution in 1-(2,3-Difluorophenyl)cyclopentanol introduces ortho-fluorine atoms, which increase steric hindrance and electron-withdrawing effects compared to 2,5-difluorophenyl (SY226126) or 2,6-difluorophenyl (SY015557) derivatives. This may enhance metabolic stability in drug design .

Functional Group Influence: The alcohol group in 1-(2,3-Difluorophenyl)cyclopentanol provides hydrogen-bonding capability, making it suitable as a polar intermediate. In contrast, amine derivatives (e.g., SY226126, SY226086) exhibit basicity and protonation-dependent solubility, favoring blood-brain barrier penetration .

Synthetic Utility: 1-(2,3-Difluorophenyl)cyclopentanol’s role in synthesizing pyrrolo-pyridazine scaffolds highlights its versatility in constructing fused heterocycles, a common motif in kinase inhibitors . Methanamine derivatives (e.g., SY226086) are often prioritized in lead optimization due to improved pharmacokinetic profiles over alcohols .

Research Findings and Implications

- Stability and Solubility: The alcohol functional group in 1-(2,3-Difluorophenyl)cyclopentanol may confer higher aqueous solubility compared to amine derivatives, though this could reduce membrane permeability .

- Patent Relevance : Its use in EP 4 374 877 A2 underscores its value in medicinal chemistry, particularly for fluorinated heterocycles with optimized electronic properties .

Actividad Biológica

1-(2,3-Difluorophenyl)cyclopentanol is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a cyclopentanol moiety substituted with a difluorophenyl group, positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : 1-(2,3-Difluorophenyl)cyclopentanol

- Molecular Formula : C11H10F2O

- Molecular Weight : 204.19 g/mol

The biological activity of 1-(2,3-Difluorophenyl)cyclopentanol is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Research indicates that the difluorophenyl group enhances the compound's binding affinity to specific targets, potentially modulating enzymatic activity and influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that 1-(2,3-Difluorophenyl)cyclopentanol exhibits significant antimicrobial properties. In vitro testing against various bacterial strains has shown promising results:

| Biological Activity | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 32 | Effective against resistant strains |

| Antibacterial | Escherichia coli | 64 | Synergistic effects with antibiotics |

| Antifungal | Candida albicans | 64 | Significant inhibition observed |

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In preclinical studies, it demonstrated the ability to inhibit the proliferation of several cancer cell lines:

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induces apoptosis via caspase activation |

| Colon Cancer | 20 | Inhibits cell cycle progression |

In vivo studies revealed that treatment with 1-(2,3-Difluorophenyl)cyclopentanol resulted in significant tumor size reduction compared to control groups. Histological analysis indicated increased apoptosis in tumor tissues, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

- Antimicrobial Efficacy Study : A recent investigation compared the antimicrobial efficacy of 1-(2,3-Difluorophenyl)cyclopentanol to traditional antibiotics. The results showed that the compound effectively reduced bacterial load in infected animal models and enhanced the efficacy of existing antibiotics against resistant strains.

- Anticancer Research : In a preclinical trial involving mice with induced tumors, treatment with the compound led to a marked decrease in tumor volume and improved survival rates compared to untreated controls. The study highlighted its potential as a novel agent in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.